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Compound of Interest

Compound Name: 1H-indazol-4-amine

CAS No.: 41748-71-4

Cat. No.: B2566419

Get Quote

Abstract
1H-Indazol-4-amine is a pivotal heterocyclic amine that serves as a fundamental building block

in the synthesis of a multitude of pharmacologically active molecules.[1][2][3] Its utility in

medicinal chemistry, particularly in the development of kinase inhibitors and other targeted

therapies, is well-documented.[1] A critical physicochemical parameter governing the

compound's efficacy in both synthetic reactions and biological systems is its solubility. This

technical guide provides a comprehensive overview of the solubility of 1H-indazol-4-amine in

various organic solvents. We delve into the theoretical underpinnings of its solubility, present a

compilation of available and estimated solubility data, and provide detailed, field-proven

protocols for its experimental determination and quantification. This guide is intended to be an

essential resource for researchers, scientists, and drug development professionals, enabling

them to make informed decisions in experimental design, formulation development, and

process optimization.
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1H-Indazol-4-amine, also known as 4-aminoindazole, is a versatile bicyclic heteroaromatic

compound.[1][4] Its structure, featuring a fused benzene and pyrazole ring with a reactive

amino group, makes it a sought-after intermediate in the synthesis of complex molecular

architectures.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry,

appearing in numerous approved drugs and clinical candidates.[2][3]

The solubility of 1H-indazol-4-amine is a determining factor in its handling, reactivity, and

bioavailability.[5][6] In synthetic chemistry, achieving an appropriate concentration in a reaction

solvent is crucial for optimal reaction kinetics and yield. In the realm of drug development, the

solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts

formulation strategies, dissolution rates, and ultimately, its therapeutic efficacy.[5][6] This guide,

therefore, aims to provide a thorough understanding of the solubility characteristics of 1H-
Indazol-4-amine to aid scientists in overcoming challenges related to its use.

Physicochemical Properties of 1H-Indazol-4-Amine
A foundational understanding of the physicochemical properties of 1H-indazol-4-amine is

essential for interpreting its solubility behavior.
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Property Value Source

Molecular Formula C₇H₇N₃ [1][4][7]

Molecular Weight 133.15 g/mol [1][4][7]

Appearance White to pale yellow solid [4]

Melting Point 119-121 °C [4]

pKa

Not experimentally determined;

predicted values vary. The

indazole ring is weakly basic,

and the amino group is a weak

base.

LogP (octanol-water partition

coefficient)
0.9 (predicted) [7]

Hydrogen Bond Donors
2 (the amino group and the N-

H of the pyrazole ring)
[7]

Hydrogen Bond Acceptors
2 (the nitrogen atoms of the

pyrazole ring)
[7]

Topological Polar Surface Area

(TPSA)
54.7 Å² [7]

The presence of both hydrogen bond donors and acceptors, combined with a moderate TPSA,

suggests that 1H-indazol-4-amine will exhibit a preference for polar solvents. The non-polar

benzene ring contributes to some solubility in less polar environments. The predicted LogP

value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution

process, which involves two main steps:

Lattice Energy: The energy required to break the intermolecular forces holding the solid

crystal lattice together.
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Solvation Energy: The energy released when the solute molecules are surrounded and

stabilized by solvent molecules.

A compound's solubility is a function of the balance between these two energies. For

dissolution to be favorable, the solvation energy must be comparable to or greater than the

lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to

dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of 1H-indazol-4-amine is influenced by:

Hydrogen Bonding: The amino group and the N-H of the pyrazole ring can act as hydrogen

bond donors, while the pyrazole nitrogens can act as acceptors. Solvents capable of

hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating 1H-indazol-4-
amine.

Dipole-Dipole Interactions: The molecule possesses a dipole moment, allowing for favorable

interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone).

Van der Waals Forces: The non-polar benzene ring can interact with non-polar solvents

through weaker van der Waals forces.

Solubility Profile of 1H-Indazol-4-Amine in Organic
Solvents
While extensive quantitative solubility data for 1H-indazol-4-amine is not readily available in

the public domain, based on its physicochemical properties and general chemical principles, a

qualitative and estimated solubility profile can be constructed. It is known to be almost insoluble

in water but soluble in some organic solvents like ethanol and dimethylformamide.[4]
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Solvent Solvent Type Predicted Solubility Rationale

Water Polar Protic Sparingly Soluble

While capable of

hydrogen bonding, the

hydrophobic benzene

ring limits aqueous

solubility.

Methanol Polar Protic Soluble

Similar to ethanol, it is

a good hydrogen

bonding solvent.

Ethanol Polar Protic Soluble

Capable of forming

strong hydrogen

bonds with the solute.

[4]

Isopropanol Polar Protic Moderately Soluble

Increased

hydrocarbon character

compared to methanol

and ethanol may

slightly reduce

solubility.

Acetone Polar Aprotic Moderately Soluble

Can act as a

hydrogen bond

acceptor and engage

in dipole-dipole

interactions.

Acetonitrile Polar Aprotic Sparingly Soluble

Less effective at

solvating the

hydrogen bond donors

of the solute

compared to other

polar aprotic solvents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.chembk.com/en/chem/1H-indazol-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2566419?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane

(DCM)
Halogenated Sparingly Soluble

Limited polarity and

inability to act as a

strong hydrogen bond

acceptor.

Ethyl Acetate Polar Aprotic
Sparingly to

Moderately Soluble

Intermediate polarity

and hydrogen bond

accepting capability.

Dimethylformamide

(DMF)
Polar Aprotic Freely Soluble

Strong dipole moment

and hydrogen bond

accepting capabilities.

[4]

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic Freely Soluble

Highly polar and an

excellent hydrogen

bond acceptor.

Toluene Non-polar Aromatic Sparingly Soluble

Primarily van der

Waals interactions

with the benzene ring

of the solute.

Hexane Non-polar Aliphatic Insoluble

Mismatch in polarity

and intermolecular

forces.

Disclaimer: The solubility data presented in this table, unless otherwise cited, is estimated

based on the physicochemical properties of 1H-indazol-4-amine and general solubility

principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Step-by-
Step Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-

flask method.[5] This method involves equilibrating an excess of the solid compound with the

solvent of interest and then quantifying the concentration of the dissolved solute.
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Materials and Equipment
1H-Indazol-4-amine (high purity, >98%)

HPLC-grade organic solvents

Analytical balance (4-decimal place)

Scintillation vials or glass test tubes with screw caps

Vortex mixer

Thermostatic shaker incubator or orbital shaker

Centrifuge

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

Syringes

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram
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Sample Preparation

Equilibration

Phase Separation

Analysis

Weigh excess 1H-indazol-4-amine

Add to vial with a known volume of solvent

Seal vial and vortex

Incubate on shaker (e.g., 24-48h at 25°C)

Centrifuge to pellet undissolved solid

Filter supernatant through a 0.22 µm syringe filter

Dilute filtrate with mobile phase

Inject into HPLC-UV system

Quantify using a calibration curve
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Calibration Standards

Sample Analysis

Quantification

Prepare stock solution of 1H-indazol-4-amine

Perform serial dilutions

Inject standards into HPLC

Generate calibration curve (Peak Area vs. Conc.)

Calculate concentration using calibration curve

Dilute filtered sample from solubility experiment

Inject diluted sample into HPLC

Obtain peak area

Account for dilution factor

Report solubility (e.g., in mg/mL)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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